N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide
Description
A. N-Methyl vs. N-H Analogs
Removing the N-methyl group (e.g., N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide ) increases hydrogen-bond donor capacity but reduces metabolic stability due to unprotected amide nitrogen.
B. Pyridine Ring Substitution
C. Phenyl Ring Functionalization
- 4-Fluorophenyl analogs : Introducing fluorine enhances lipophilicity (LogP +0.5) and metabolic resistance.
- 3-Aminomethylphenyl analogs : Meta-substitution disrupts symmetry, lowering melting points by ~20°C compared to para-substituted isomers.
These comparisons highlight how strategic substitutions tune solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(13-4-2-11(10-15)3-5-13)14(18)12-6-8-16-9-7-12/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMPCUKLGILFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)CN)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridine-4-carboxamide Core
The preparation typically begins with the conversion of 2-picolinic acid to its acid chloride using reagents such as thionyl chloride. This intermediate is then reacted with methylamine to yield 4-chloro-N-methylpicolinamide.
Formation of 4-(4-Aminophenylamino)-N-methylpicolinamide
This intermediate is synthesized by heating the pyridine-4-carboxamide intermediate with 4-amino-N-methylbenzamide at elevated temperatures (~160 °C) in the absence of solvent.
Introduction of the Aminomethyl Group on the Phenyl Ring
The aminomethyl group is typically introduced via reduction of a corresponding nitrile or nitro precursor using catalytic hydrogenation.
Amide Coupling and Final Assembly
The final compound is assembled by coupling the aminomethylphenyl intermediate with the N-methylpicolinamide core.
- Coupling agents: Various amide coupling agents or acyl chloride intermediates.
- Reaction conditions: Mild temperatures (25–80 °C), often in ethyl acetate or tetrahydrofuran.
- Reaction times: From 1 to 24 hours depending on conditions.
- Isolation: Crystallization induced by seeding, filtration, washing with ethanol or tetrahydrofuran, and drying under reduced pressure.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride formation | 2-Picolinic acid + thionyl chloride | Ambient to reflux | 1–2 | High | Formation of acid chloride intermediate |
| Amide formation | Acid chloride + methylamine | Ambient | 1–4 | High | Formation of 4-chloro-N-methylpicolinamide |
| Coupling with 4-amino-N-methylbenzamide | Heating neat (no solvent) | 160 | 1 | ~91 | Formation of 4-(4-aminophenylamino)-N-methylpicolinamide |
| Nitrile/nitro reduction | Raney nickel, THF/MeOH | Room temperature | 1–4 | Up to 97 | Conversion to aminomethyl group |
| Final amide coupling | Amide coupling agents or acyl chloride, EtOAc or THF | 25–80 | 1–24 | 81–93 | Crystallization and purification |
Crystallization and Purification
- Crystallization is often induced by seeding at elevated temperatures (e.g., 64–74 °C), followed by controlled cooling to 0–30 °C.
- The product is filtered, washed with solvents such as ethanol or tetrahydrofuran, and dried under reduced pressure.
- Purity is typically confirmed by NMR, mass spectrometry, and melting point analysis.
Analytical Data Supporting Preparation
- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.
- Mass Spectrometry: Confirms molecular weight and purity.
- Melting Points: Used to assess compound purity.
- FT-IR: Confirms functional groups such as amides and amines.
Summary of Research Findings
- The multi-step synthesis is efficient, with overall yields often exceeding 80%.
- Key transformations include amide bond formation and catalytic hydrogenation.
- Reaction conditions are mild and scalable, suitable for laboratory and industrial synthesis.
- Crystallization and purification steps yield high-purity crystalline products suitable for biological testing.
This synthesis approach is supported by multiple patents and peer-reviewed publications, ensuring reliability and reproducibility in the preparation of N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide.
Mechanism of Action
The mechanism by which N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key physicochemical properties of N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide analogues:
Key Observations :
- Melting Points: Compounds with rigid aromatic systems (e.g., indole or quinoline cores) exhibit higher melting points (>287°C), suggesting enhanced crystallinity and stability .
- Yields: The quinoline derivative (45) achieves near-quantitative yield (99%), likely due to favorable reaction kinetics, whereas the hydroxylated pyridine analogue (46) shows lower yield (44%), possibly due to steric hindrance or purification challenges .
- Solubility : Hydrochloride salts (e.g., compound 46) demonstrate improved aqueous solubility compared to free bases, critical for bioavailability .
Enzyme Inhibition and Cell Growth Modulation
- Indole/Quinoline Derivatives (44, 45): These compounds inhibit kallikrein-related peptidase 6 (KLK6), promoting oligodendrocyte growth, which is relevant for treating neurodegenerative diseases. The indole derivative (44) shows a balance of potency and solubility .
- Chloro-Trifluoromethylphenyl Analogues () : A structurally distinct pyridine-2-carboxamide with a chloro-trifluoromethylphenyl group exhibits antiproliferative activity against solid tumors and leukemias, attributed to its electron-withdrawing substituents enhancing target binding .
Pharmacokinetic Considerations
- Hydroxy and Morpholine Groups (46, ) : The 3-hydroxy group in compound 46 improves hydrogen-bonding capacity, possibly enhancing receptor affinity, while morpholine-containing analogues (e.g., ) may optimize metabolic stability .
Biological Activity
N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide is a small organic compound that has garnered attention for its biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyridine ring and an aminomethylphenyl group, with a molecular formula of CHNO. Its molecular weight is approximately 241.29 g/mol. The unique structure allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes:
- Protein Kinase B (Akt) : Similar compounds have demonstrated significant inhibitory effects on Akt, a critical regulator in various signaling pathways related to cell growth and survival. For instance, derivatives of pyridine compounds have shown selective inhibition of Akt with nanomolar potency, indicating potential applications in cancer therapy .
- JAK2 Kinase : A series of derivatives related to this compound have been reported as selective JAK2 inhibitors, particularly effective against the V617F mutation associated with myeloproliferative neoplasms (MPNs). The most potent derivative exhibited an IC value of 5 nM, effectively inhibiting the phosphorylation of JAK2 and its downstream signaling pathways .
Antitumor Activity
Research indicates that this compound may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various human cancer cell lines, including HepG2 and HCT116, at low micromolar concentrations. This suggests that the compound may act through mechanisms such as apoptosis induction and angiogenesis inhibition .
Comparative Analysis with Related Compounds
The biological activity of this compound can be further understood by comparing it with structurally similar compounds. The following table summarizes key similarities and differences:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[3-(aminomethyl)phenyl]-N-methylpyridine-3-carboxamide | Similar structure but different substitution on pyridine | Potentially different biological activity |
| N-(4-hydroxyphenyl)-N-methylpyridine-4-carboxamide | Hydroxyl group instead of amino group | May exhibit different solubility and reactivity |
| N-[2-(aminomethyl)phenyl]-N-methylpyridine-2-carboxamide | Substitution at the 2-position on pyridine | Affects binding properties and enzyme interactions |
This comparison highlights how variations in substituents can significantly influence biological activity and chemical behavior.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of this compound effectively inhibited the growth of colon carcinoma cells in vivo, prolonging the survival of treated mice through mechanisms involving angiogenesis suppression and apoptosis induction .
- Selectivity for JAK2 : Another study focused on the development of selective JAK2 inhibitors based on the aminomethylphenyl scaffold. The research led to the identification of compounds with high selectivity and potency against JAK2, showcasing the therapeutic potential for treating MPNs .
Scientific Research Applications
Medicinal Chemistry
N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide has been investigated for its potential therapeutic properties:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in various cancer cell lines, such as HepG2 (liver cancer) and HCT116 (colon cancer) .
- Antiviral Activity : Related studies indicate that derivatives of this compound exhibit antiviral properties, particularly against viruses like Ebola .
Biochemical Probes
This compound is utilized as a biochemical probe to study enzyme functions and interactions within biological systems. Its ability to selectively inhibit certain enzymes makes it a valuable tool in understanding metabolic pathways and disease mechanisms.
Materials Science
In materials science, this compound serves as a building block for synthesizing advanced materials, including polymers with specific functional properties. Its unique structure allows for modifications that enhance material characteristics.
Antitumor Activity
In vitro studies demonstrate that this compound significantly inhibits the proliferation of cancer cell lines at low micromolar concentrations. In vivo studies in animal models show prolonged survival rates in subjects with colon carcinoma due to the compound's ability to suppress angiogenesis and induce apoptosis .
Q & A
Q. What are the primary synthetic routes for N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide, and how can reaction conditions be optimized?
The compound is synthesized via amide coupling between pyridine-4-carboxylic acid derivatives and functionalized anilines. Key steps include:
- Nucleophilic substitution to introduce the aminomethyl group on the phenyl ring.
- Coupling reactions (e.g., using EDC/HOBt or DCC) to form the amide bond. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst loading. For example, yields exceeding 75% are achievable under reflux in DMF with catalytic DMAP .
Q. What analytical techniques are critical for validating the purity and structure of this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., pyridine ring substitution) and amide bond formation.
- HPLC : Retention times (e.g., 1.82 minutes in reverse-phase HPLC) assess purity (>95% typically required for biological assays) .
- HRMS : High-resolution mass spectrometry validates molecular weight (theoretical: 241.29 g/mol) and isotopic patterns .
Q. How does the compound's solubility vary across solvents, and what formulations are suitable for in vitro studies?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols (ethanol, methanol). For cell-based assays, stock solutions in DMSO (10 mM) diluted in PBS (final DMSO <0.1%) are recommended to avoid cytotoxicity .
Advanced Research Questions
Q. What enzymatic targets does this compound inhibit, and how can binding mechanisms be elucidated?
Preliminary studies indicate kallikrein-related peptidase 6 (KLK6) inhibition, which promotes oligodendrocyte growth. Mechanistic insights require:
- Competitive binding assays using fluorogenic substrates.
- Molecular docking to map interactions (e.g., hydrogen bonding with pyridine nitrogen and hydrophobic interactions with the phenyl group) .
- SAR studies : Analogues with substituent variations (e.g., hydroxyl vs. aminomethyl groups) show altered inhibitory potency, highlighting the aminomethyl group's role in target engagement .
Q. How can structural modifications enhance the compound's metabolic stability without compromising activity?
- Methylation of the aminomethyl group : Reduces oxidative deamination in liver microsomes.
- Pyridine ring fluorination : Enhances metabolic stability (e.g., replacing hydrogen with fluorine at the 3-position increases t by 2-fold in vitro) .
- Prodrug strategies : Esterification of the carboxamide improves oral bioavailability in preclinical models .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Discrepancies in IC values (e.g., 10 nM vs. 50 nM for KLK6 inhibition) may arise from:
- Assay conditions : Variations in buffer pH, ionic strength, or substrate concentration.
- Compound purity : Impurities >5% can skew results; revalidate via HPLC and NMR.
- Cell line heterogeneity : Use isogenic cell lines and standardized protocols (e.g., ATCC guidelines) .
Methodological Recommendations
- For enzyme inhibition assays , use recombinant KLK6 and a fluorogenic substrate (e.g., Z-Phe-Arg-AMC) in Tris-HCl buffer (pH 7.4) with 0.01% Triton X-100 .
- For SAR studies , prioritize analogues with modifications at the pyridine 4-position and phenyl aminomethyl group to balance potency and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
